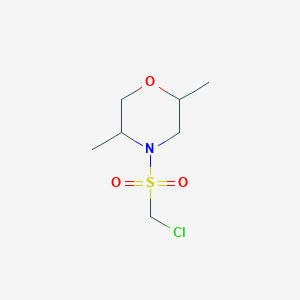
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine is an organic compound with a unique structure that includes a morpholine ring substituted with chloromethyl and sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine typically involves the reaction of 2,5-dimethylmorpholine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can undergo oxidation to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted morpholines with various functional groups.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfides or thiols.
科学的研究の応用
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chloromethyl group can participate in nucleophilic substitution reactions, while the sulfonyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical and biological studies.
類似化合物との比較
Similar Compounds
- 4-((Chloromethyl)sulfonyl)aniline
- 4-chloromethyl aniline
- Pyrrolidine derivatives
- Thiazole derivatives
Uniqueness
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine is unique due to its combination of a morpholine ring with chloromethyl and sulfonyl groups. This structure imparts distinct reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of nucleophilicity and electrophilicity, enabling diverse chemical transformations.
生物活性
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a morpholine ring and a sulfonyl group enhances its interaction with various biological targets, making it a candidate for further research in drug development and other applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Sulfonyl Group : A functional group characterized by the presence of sulfur double-bonded to two oxygen atoms.
- Chloromethyl Group : A chlorinated methyl group that can participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating their activity. The chloro substituent may enhance binding affinity through halogen bonding and hydrophobic interactions .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antifungal Activity : Studies have shown that derivatives of morpholine compounds can exhibit antifungal properties. For instance, compounds with similar structures demonstrated moderate to good antifungal activities against various fungi, with specific configurations affecting efficacy .
- Covalent Inhibition : The compound may act as a covalent inhibitor, targeting nucleophilic amino acids such as cysteine. This mechanism has been explored in the context of cancer therapy, where covalent inhibitors offer advantages in selectivity and duration of action .
- Hedgehog Signaling Pathway Modulation : There is evidence suggesting that compounds like this compound could modulate the hedgehog signaling pathway, which is essential for regulating cell proliferation and differentiation. Aberrant activation of this pathway is linked to various cancers .
Case Studies
- Antifungal Activity Study :
- Covalent Inhibitor Development :
Data Table: Summary of Biological Activities
特性
分子式 |
C7H14ClNO3S |
|---|---|
分子量 |
227.71 g/mol |
IUPAC名 |
4-(chloromethylsulfonyl)-2,5-dimethylmorpholine |
InChI |
InChI=1S/C7H14ClNO3S/c1-6-4-12-7(2)3-9(6)13(10,11)5-8/h6-7H,3-5H2,1-2H3 |
InChIキー |
OTENEHAFAFECFH-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(CO1)C)S(=O)(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















